N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
The compound N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a pyrazolo-pyrimidinone derivative with a benzylthioacetamide substituent. Its structure combines a pyrazolo[3,4-d]pyrimidinone core, a 4-chlorophenyl group, and a benzylthioacetamide side chain. The presence of the 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the thioacetamide moiety may contribute to metabolic stability .
Properties
IUPAC Name |
N-benzyl-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c21-14-6-8-15(9-7-14)26-18-16(11-23-26)19(28)25-20(24-18)29-12-17(27)22-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,22,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTGDJNVUOSICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival. It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents.
Mode of Action
The compound interacts with its target, PKB, in an ATP-competitive manner. It provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This interaction leads to changes in the activity of PKB, potentially disrupting the signaling pathways it is involved in.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb.
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that the compound could have potential therapeutic effects in the treatment of cancer.
Biological Activity
N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (CAS Number: 946366-02-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.9 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 946366-02-5 |
| Molecular Formula | C₁₈H₁₆ClN₅O₂S |
| Molecular Weight | 425.9 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to N-benzyl-2 have demonstrated significant cytotoxicity against various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds exhibiting IC50 values ranging from 0.39 µM to 0.74 mg/mL have been reported .
- A549 (Lung Cancer) : Induction of apoptosis at low micromolar concentrations has been observed in related compounds .
- HCT116 (Colorectal Cancer) : Certain derivatives showed IC50 values as low as 0.01 µM .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound | IC50 Value (µM) |
|---|---|---|
| MCF7 | N-benzyl-2 | 0.39 - 0.74 |
| A549 | Related | Low micromolar |
| HCT116 | Related | 0.01 |
The mechanisms through which N-benzyl-2 exerts its effects include:
- Apoptosis Induction : Flow cytometric analyses indicate that related compounds can significantly induce apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the SubG1/G1 phase, contributing to their anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of N-benzyl-2 and its derivatives:
- Substituent Variations : The presence of a chlorophenyl group enhances the compound's interaction with cellular targets.
- Thioacetamide Linkage : This functional group appears to play a vital role in maintaining biological activity against cancer cells.
Case Studies
Several case studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study by Bouabdallah et al. : Reported significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values indicating strong anticancer activity.
- Zheng et al.'s Research : Highlighted new classes of derivatives that offered promising results against A549 cell lines with notable apoptosis induction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidinone Derivatives
Pyrazolo-pyrimidinones are well-studied heterocyclic systems. Key structural analogs include:
Compound A : 1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide
- Structural Difference : Lacks the benzylthioacetamide side chain and has a fluorophenyl group instead of chlorophenyl.
- Activity : Exhibits IC₅₀ = 12 nM against EGFR kinase, but lower metabolic stability due to the absence of the thioether group .
Compound B : N-Methyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
- Structural Difference : Methyl substitution on the acetamide nitrogen and a propanamide chain.
- Activity : Improved solubility (LogP = 1.8 vs. 2.5 for the target compound) but reduced potency (IC₅₀ = 45 nM vs. 18 nM for the target compound) in kinase inhibition assays .
Thioacetamide-Containing Analogs
Thioacetamide derivatives are known for their enzyme-inhibitory properties:
Compound C : N-Benzyl-2-((1-phenyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Structural Difference : Phenyl group instead of 4-chlorophenyl.
- Activity : 50% reduced potency in antimicrobial assays (MIC = 16 µg/mL vs. 8 µg/mL for the target compound against S. aureus), highlighting the importance of the 4-chloro substitution for bacterial membrane penetration .
Data Tables
Table 1: Comparative Pharmacological Profiles
| Compound | Target Kinase IC₅₀ (nM) | LogP | MIC (S. aureus) (µg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| Target Compound | 18 | 2.5 | 8 | 6.2 |
| Compound A | 12 | 2.1 | 32 | 3.8 |
| Compound B | 45 | 1.8 | 64 | 7.5 |
| Compound C | 22 | 2.3 | 16 | 5.9 |
Table 2: Structural Modifications and Effects
Research Findings and Mechanistic Insights
- The 4-chlorophenyl group in the target compound enhances π-π stacking with tyrosine kinases, as confirmed by X-ray crystallography studies using SHELXL for structure refinement .
- Thioacetamide linkage reduces susceptibility to hydrolysis compared to ester or amide analogs, as shown in simulated gastric fluid studies (t₁/₂ > 6 h vs. < 2 h for ester derivatives) .
Preparation Methods
One-Flask Cyclization of 5-Aminopyrazoles
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via a Vilsmeier-Haack reaction using 5-amino-1-(4-chlorophenyl)-1H-pyrazole (1a ) as the starting material. Treatment with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) generates the Vilsmeier reagent, facilitating cyclization at 60°C for 1–2 hours. Subsequent addition of hexamethyldisilazane (NH(SiMe₃)₂) at reflux (70–80°C) promotes desilylation and yields 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (3a ) in 91% yield.
Key Conditions
Oxidation to 4-Oxo Derivative
The 4-oxo group is introduced by oxidizing the intermediate pyrazolo[3,4-d]pyrimidin-4-ol (8b ), synthesized via refluxing 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide with triethylamine in ethanol-DMF. Oxidation using Jones reagent (CrO₃/H₂SO₄) converts the 4-hydroxyl group to a ketone, yielding 1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine.
Introduction of the Thiol Group at Position 6
Bromination and Thiol Substitution
Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dichloromethane, yielding 6-bromo-1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine. Subsequent nucleophilic substitution with thiourea in ethanol under reflux introduces the thiol group, producing 6-mercapto-1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine.
Optimized Parameters
- Brominating Agent : NBS (2.5 equiv, 25°C, 2 hours)
- Thiolation : Thiourea (3 equiv, ethanol, reflux, 6 hours)
- Yield : 78% (estimated from analogous reactions)
Formation of the Thioether Linkage
Coupling with N-Benzyl-2-Chloroacetamide
The thiol intermediate reacts with 2-chloro-N-benzylacetamide in the presence of potassium hydroxide (KOH) under reflux conditions. Deprotonation of the thiol generates a thiolate nucleophile, which displaces chloride from the acetamide derivative.
Reaction Setup
- Base : KOH (2 equiv)
- Solvent : Ethanol/water (4:1)
- Temperature : Reflux (80°C, 5 hours)
- Yield : 81% (based on analogous synthesis)
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
While direct data for the target compound is unavailable, analogous structures (e.g., N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)acetamide) crystallize in monoclinic P2₁/n space groups with intramolecular NH···S and CH···O hydrogen bonds. Unit cell parameters (a = 8.5657 Å, b = 9.3203 Å, c = 18.2134 Å) suggest similar packing stability.
Yield Optimization and Comparative Analysis
Table 1. Reaction Yields Across Synthetic Steps
Mechanistic Insights
Vilsmeier Cyclization Mechanism
The Vilsmeier reagent (generated from PBr₃ and DMF) electrophilically activates the pyrazole amino group, enabling cyclization via intramolecular nucleophilic attack. Desilylation by NH(SiMe₃)₂ releases the free pyrazolo[3,4-d]pyrimidine.
Thioether Bond Formation
The thiolate ion attacks the electrophilic carbon of 2-chloro-N-benzylacetamide, displacing chloride and forming a stable thioether linkage. Base-mediated deprotonation ensures efficient nucleophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
